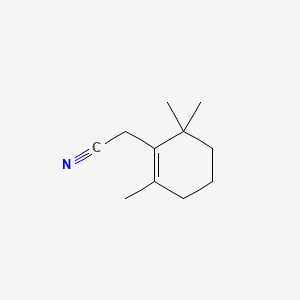
meso-Tetratolylporphyrin-Pt(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
meso-Tetratolylporphyrin-Pt(II): is a platinum complex of meso-tetratolylporphyrin, a derivative of porphyrin Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of meso-tetratolylporphyrin typically involves the condensation of pyrrole with tolyl aldehyde under acidic conditions. This process can be carried out using the Adler-Longo method, which involves heating the reactants in an acidic medium such as propionic acid. The resulting porphyrin is then metallated with platinum salts to form meso-Tetratolylporphyrin-Pt(II).
Industrial Production Methods: Industrial production of meso-tetratolylporphyrin and its platinum complex may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The metallation step is crucial and typically involves the use of platinum chloride or platinum acetate in a suitable solvent.
Analyse Chemischer Reaktionen
Types of Reactions: meso-Tetratolylporphyrin-Pt(II) can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state complexes.
Substitution: Ligand substitution reactions are common, where the platinum center can exchange ligands with other donor molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using donor solvents like acetonitrile or pyridine.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species.
Wissenschaftliche Forschungsanwendungen
meso-Tetratolylporphyrin-Pt(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: The compound is studied for its potential in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells.
Medicine: Research is ongoing into its use as a diagnostic agent in imaging techniques.
Industry: It is used in the development of sensors and electronic devices due to its unique photophysical properties.
Wirkmechanismus
The mechanism of action of meso-Tetratolylporphyrin-Pt(II) involves its ability to interact with molecular targets through coordination chemistry. The platinum center can form bonds with various ligands, influencing the electronic properties of the compound. This interaction can lead to the generation of reactive species, which are crucial in catalytic and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
meso-Tetraphenylporphyrin-Pt(II): Similar in structure but with phenyl groups instead of tolyl groups.
meso-Tetraarylporphyrin-Pt(II): A broader category that includes various aryl-substituted porphyrins.
Uniqueness: meso-Tetratolylporphyrin-Pt(II) is unique due to the presence of tolyl groups, which can influence its solubility, stability, and reactivity. These properties make it particularly suitable for specific applications in catalysis and medicine.
Eigenschaften
Molekularformel |
C48H36N4Pt |
|---|---|
Molekulargewicht |
863.9 g/mol |
IUPAC-Name |
platinum(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.Pt/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
InChI-Schlüssel |
KNZZQCQLHGPSGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


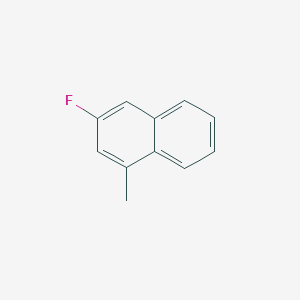
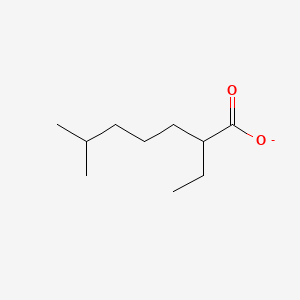
![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)
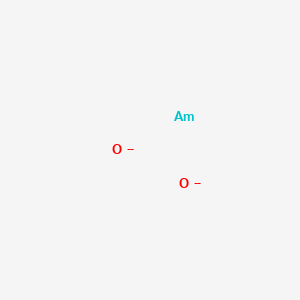



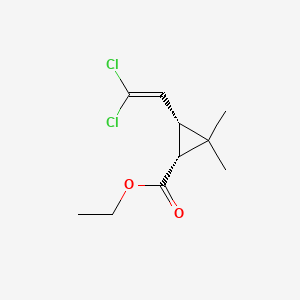

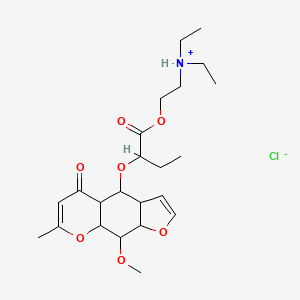
![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)

